molecular formula C12H20O B8574693 4-(4,5-Dimethylcyclohexa-1,4-dienyl)butan-1-ol

4-(4,5-Dimethylcyclohexa-1,4-dienyl)butan-1-ol

Cat. No.: B8574693
M. Wt: 180.29 g/mol
InChI Key: DSCOSIFBWSAOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,5-Dimethylcyclohexa-1,4-dienyl)butan-1-ol is a useful research compound. Its molecular formula is C12H20O and its molecular weight is 180.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

4-(4,5-dimethylcyclohexa-1,4-dien-1-yl)butan-1-ol

InChI

InChI=1S/C12H20O/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h7,13H,3-6,8-9H2,1-2H3

InChI Key

DSCOSIFBWSAOKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(=CC1)CCCCO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 40 mL of THF, 1,2-bis(diphenylphosphino)ethane (800 mg, 2.00 mmol), cobalt bromide (437 mg, 2.00 mmol), zinc iodide (1.28 g, 4.00 mmol), and zinc (260 mg, 4.00 mmol) were dissolved, followed by stirring at 70° C. for 15 minutes. After cooling to room temperature, 2,3-dimethyl-1,3-butadiene (9.86 g, 120 mmol) was added. Then, 5-hexyn-1-ol (9.8 g, 100 mmol) was slowly added dropwise with cooling in a water bath. After stirring at 35° C. for 1 hour, the solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1). Thus, 11.5 g of the title compound, an alcohol, was obtained as a colorless oily substance. Yield: 63.4%.
Quantity
9.86 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
cobalt bromide
Quantity
437 mg
Type
catalyst
Reaction Step Three
Quantity
1.28 g
Type
catalyst
Reaction Step Three
Name
Quantity
260 mg
Type
catalyst
Reaction Step Three
Quantity
800 mg
Type
catalyst
Reaction Step Three
Yield
63.4%

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